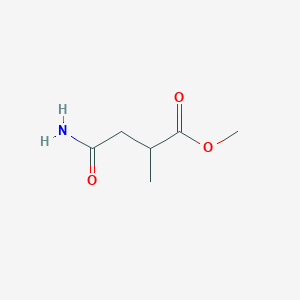

Methyl 3-carbamoylisobutyrate

Descripción

Methyl 3-carbamoylisobutyrate (C₇H₁₁NO₃) is an organic compound featuring a methyl ester group and a carbamoyl substituent on an isobutyrate backbone. Such compounds are often intermediates in pharmaceutical or polymer synthesis due to their reactive groups.

Propiedades

Fórmula molecular |

C6H11NO3 |

|---|---|

Peso molecular |

145.16 g/mol |

Nombre IUPAC |

methyl 4-amino-2-methyl-4-oxobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H2,7,8) |

Clave InChI |

WMSVGGWTPOETNS-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=O)N)C(=O)OC |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Reaction with Formic Acid Esters

Methyl 3-carbamoylisobutyrate undergoes a nucleophilic substitution reaction with formic acid esters (e.g., methyl formate) to yield methylsuccinic acid ester and formamide . This reaction is equilibrium-driven and requires precise stoichiometric control:

-

Molar ratio : Optimal results are achieved with a formic acid ester-to-substrate ratio of 2:1 to 6:1 .

-

Catalysts : Alkali metal alcoholates (e.g., sodium methylate), alkaline earth metal oxides (e.g., magnesium oxide), or strongly basic ion exchange resins enhance reaction efficiency .

-

Solvents : Alcohols corresponding to the ester group (e.g., methanol for methyl formate) improve solubility and selectivity .

Example reaction :

Key Parameters

Performance Data

A representative study reported:

Alternative Reactants and Pathways

-

Carbon Monoxide/Methanol System : Methylsuccinic acid ester can also be synthesized using methanol and carbon monoxide instead of methyl formate, simplifying feedstock logistics .

-

Solvent-Free Conditions : Although possible, solvent-free reactions require higher catalyst loadings and extended reaction times .

Mechanistic Insights

The reaction proceeds via:

-

Nucleophilic attack by the carbamoyl oxygen on the formic acid ester.

-

Elimination of formamide and rearrangement to form the succinate ester backbone.

The catalytic role of bases involves deprotonating intermediates to stabilize transition states .

Challenges and Optimizations

-

Byproduct Management : Formamide must be separated efficiently to avoid downstream contamination .

-

Catalyst Recycling : Heterogeneous catalysts (e.g., ion exchange resins) enable reuse, reducing costs .

The synthesis and reactivity of this compound highlight its versatility in organic chemistry, with optimized conditions achieving high yields and selectivity. Further research could explore greener solvents or enzymatic catalysis to enhance sustainability .

Comparación Con Compuestos Similares

Methyl Esters with Carbamoyl/Carbamate Groups

- Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1): Structure: Contains a carbamate group (-O-C(=O)-NH₂) attached to a phenyl ring. Key Differences: The aromatic phenyl group introduces rigidity and alters solubility compared to aliphatic Methyl 3-carbamoylisobutyrate. Used in polymer synthesis and coatings due to its stability . Molecular Formula: C₈H₉NO₃.

Methyl Esters with Hydroxy/Keto Functionalities

Methyl 3-Hydroxybutyrate (HMDB0041603) :

3-Methyl-2-Oxobutyric Acid (CAS 759-05-7) :

Aromatic vs. Aliphatic Esters

- Methyl 2-Benzoylamino-3-Oxobutanoate: Structure: Features a benzoylamino group (aromatic) and a keto-ester. Key Differences: The aromatic moiety stabilizes the molecule via resonance, affecting reactivity in condensation reactions (e.g., forming heterocycles) .

Physical and Chemical Properties

While direct data for this compound is unavailable, comparisons can be inferred from analogous esters:

- Volatility : Methyl esters (e.g., methyl salicylate in ) typically have higher volatility than carboxylic acids due to esterification .

- Solubility : Aliphatic esters (e.g., Methyl 3-hydroxybutyrate) are more water-soluble than aromatic derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate) .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.